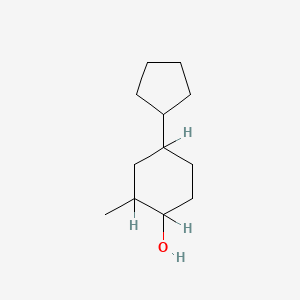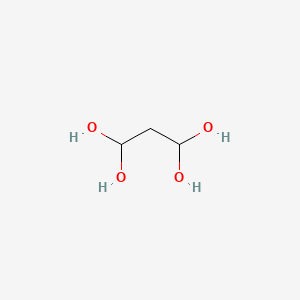
1,1,3,3-Propanetetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrol can be synthesized through several methods. One common approach involves the reduction of 1,1,3,3-tetrahydroxypropane using suitable reducing agents. Another method includes the hydration of acrolein in the presence of a chelate-forming ion exchanger resin based on polystyrene/divinylbenzene as a catalyst, followed by hydrogenation of the resulting 3-hydroxypropionaldehyde .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of intermediates derived from petrochemical feedstocks. The process typically requires high-pressure hydrogenation and the use of metal catalysts such as palladium or nickel to achieve high yields and purity .
化学反应分析
Types of Reactions: 1,1,3,3-Propanetetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated compounds.
科学研究应用
1,1,3,3-Propanetetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 1,1,3,3-Propanetetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
相似化合物的比较
1,3-Propanediol: A diol with two hydroxyl groups, used in the production of polymers and as a solvent.
Glycerol (1,2,3-Propanetriol): A triol with three hydroxyl groups, widely used in pharmaceuticals, cosmetics, and food industries.
1,1,3,3-Tetrachloropropane: A chlorinated derivative with different chemical properties and applications.
Uniqueness: 1,1,3,3-Propanetetrol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications, distinguishing it from other similar compounds with fewer hydroxyl groups.
属性
CAS 编号 |
75387-95-0 |
|---|---|
分子式 |
C3H8O4 |
分子量 |
108.09 g/mol |
IUPAC 名称 |
propane-1,1,3,3-tetrol |
InChI |
InChI=1S/C3H8O4/c4-2(5)1-3(6)7/h2-7H,1H2 |
InChI 键 |
PRPLPAGUUGVIQN-UHFFFAOYSA-N |
规范 SMILES |
C(C(O)O)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


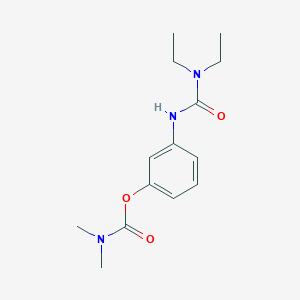

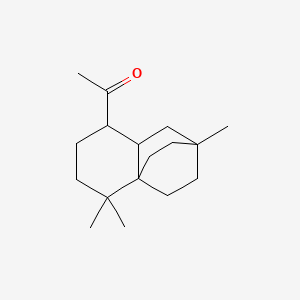
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)

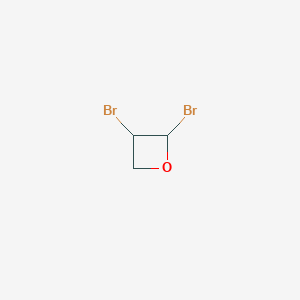
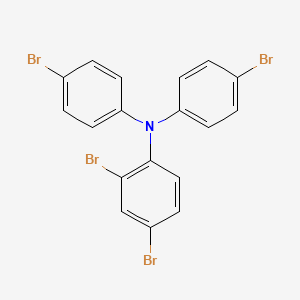
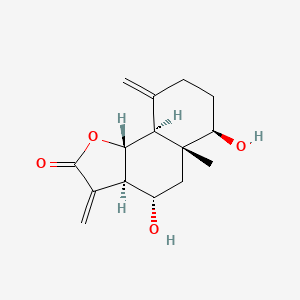
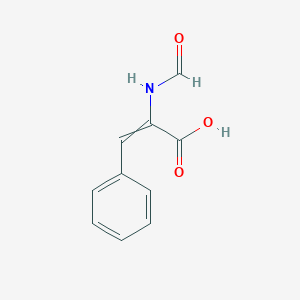
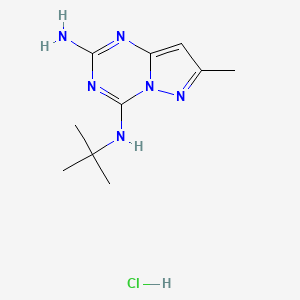
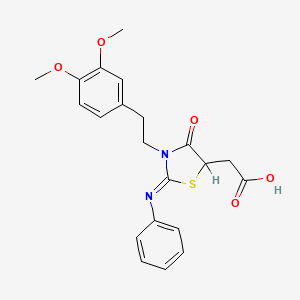
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
